molecular formula C15H19NO2 B13879280 Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate

Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate

Cat. No.: B13879280
M. Wt: 245.32 g/mol
InChI Key: BSDXYXKNEOGHEC-UHFFFAOYSA-N
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Description

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is a spirocyclic compound characterized by its unique structure, where two rings share a single atom. This compound belongs to the class of spiro heterocycles, which have garnered significant attention in medicinal chemistry due to their promising biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides can yield spiro[indene-2,8’-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] in good yields with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve scalable and cost-effective synthetic routes. These methods may include catalytic cyclization reactions, which are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated spirocyclic compounds .

Scientific Research Applications

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This compound can inhibit or activate various pathways, depending on its specific interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to exhibit distinct biological activities and chemical reactivity compared to other spirocyclic compounds .

Properties

IUPAC Name

methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14(17)12-10-15(6-8-16-9-7-15)13-5-3-2-4-11(12)13/h2-5,12,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDXYXKNEOGHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCNCC2)C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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